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Compound of Interest

Compound Name: Pyruvate Carboxylase-IN-2

Cat. No.: B15141898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pyruvate Carboxylase-IN-2 (PC-IN-2), also known as erianin, is a potent inhibitor of Pyruvate

Carboxylase (PC), a key enzyme in cellular metabolism. PC catalyzes the conversion of

pyruvate to oxaloacetate, a crucial anaplerotic reaction that replenishes the tricarboxylic acid

(TCA) cycle.[1] In many cancer cells, PC activity is upregulated to support rapid proliferation

and biomass production.[2] Inhibition of PC with PC-IN-2 presents a promising therapeutic

strategy by disrupting cancer cell metabolism.[1][2] These application notes provide detailed

protocols for treating cells with PC-IN-2 to investigate its effects on cancer cell lines.

Mechanism of Action
Pyruvate Carboxylase-IN-2 exerts its anticancer effects by directly binding to and inhibiting

the enzymatic activity of Pyruvate Carboxylase.[1][2] This inhibition leads to a depletion of TCA

cycle intermediates, which in turn can induce metabolic stress, inhibit glycolysis, and promote

mitochondrial oxidative stress, ultimately leading to insufficient energy for cell proliferation.[2]

Downstream signaling pathways affected by PC inhibition include the Wnt/β-catenin pathway,

which is implicated in cancer progression.[1][3][4]
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Table 1: In Vitro Efficacy of Pyruvate Carboxylase-IN-2
(Erianin) in Various Cancer Cell Lines
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Cell Line
Cancer
Type

Assay

IC50 /
Effective
Concentrati
on

Treatment
Duration

Reference

HepG2
Hepatocellula

r Carcinoma

Cell Lysate-

based PC

Activity

0.065 µM N/A [2]

HepG2
Hepatocellula

r Carcinoma

Cell-based

PC Activity
0.097 µM N/A [2]

KU-19-19
Bladder

Cancer

CCK-8 Cell

Viability

Dose-

dependent

decrease

24 hours [5]

RT4
Bladder

Cancer

CCK-8 Cell

Viability

Dose-

dependent

decrease

24 hours [5]

A549-DDP

Cisplatin-

resistant

Lung

Adenocarcino

ma

CCK-8 Cell

Viability
Not specified Not specified [3][4]

H460 Lung Cancer
CCK-8 Cell

Viability

IC50: 61.33

nM
24 hours [6]

H1299 Lung Cancer
CCK-8 Cell

Viability

IC50: 21.89

nM
24 hours [6]

PANC-1
Pancreatic

Cancer

CCK-8 Cell

Viability

Dose-

dependent

(1.25-20 µM)

24, 48, 72

hours
[2][7]

ASPC-1
Pancreatic

Cancer

CCK-8 Cell

Viability

Dose-

dependent

(1.25-20 µM)

24, 48, 72

hours
[2][7]

143B Osteosarcom

a

CCK-8 Cell

Viability

Dose-

dependent

24, 48, 72

hours

[8]
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(10-100 nM)

Saos2
Osteosarcom

a

CCK-8 Cell

Viability

Dose-

dependent

(10-100 nM)

24, 48, 72

hours
[8]

Eca-109
Esophageal

Cancer

MTT Cell

Viability
4, 8, 12 µM 24 hours [9]

Experimental Protocols
Protocol 1: Preparation of Pyruvate Carboxylase-IN-2
(Erianin) Stock and Working Solutions
Materials:

Pyruvate Carboxylase-IN-2 (Erianin) powder

Dimethyl sulfoxide (DMSO), sterile

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-

streptomycin)

Sterile microcentrifuge tubes

Procedure:

Stock Solution Preparation (e.g., 10 mM):

Aseptically weigh out the required amount of PC-IN-2 powder.

Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM. For

example, for a compound with a molecular weight of 302.36 g/mol , dissolve 3.02 mg in 1

mL of DMSO.

Vortex thoroughly until the compound is completely dissolved.

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw

cycles.
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Store the stock solution at -20°C for up to 3 months.[10]

Working Solution Preparation:

On the day of the experiment, thaw an aliquot of the PC-IN-2 stock solution at room

temperature.

Dilute the stock solution with complete cell culture medium to the desired final

concentrations (e.g., 10 nM to 20 µM).

Important: The final concentration of DMSO in the cell culture medium should be kept low,

typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[5][11][12] For example, to

prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution in culture

medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium). This results in a final DMSO

concentration of 0.1%.

Protocol 2: Cell Viability Assay (CCK-8 or MTT)
Materials:

Cancer cell line of interest

96-well cell culture plates

Complete cell culture medium

PC-IN-2 working solutions

Cell Counting Kit-8 (CCK-8) or MTT reagent

Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count the cells.
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Seed the cells in a 96-well plate at a density of approximately 5 x 10³ to 2 x 10⁴ cells per

well in 100 µL of complete medium.[2][5][6][7]

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

[6]

Cell Treatment:

After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing

various concentrations of PC-IN-2. Include a vehicle control group treated with the same

final concentration of DMSO as the highest PC-IN-2 concentration.

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[2][7][8]

Viability Assessment (CCK-8):

Add 10 µL of CCK-8 solution to each well.[2][5][7]

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.[2][7]

Data Analysis:

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Western Blot Analysis of Wnt/β-catenin
Signaling Pathway
Materials:

Cancer cell line of interest

6-well cell culture plates

Complete cell culture medium

PC-IN-2 working solutions
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RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-Wnt3a, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH

or β-actin)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Seeding and Treatment:

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the

time of harvest.

Treat the cells with the desired concentrations of PC-IN-2 for the specified time (e.g., 24

hours).

Protein Extraction:

Wash the cells with ice-cold PBS.

Lyse the cells with RIPA buffer on ice for 30 minutes.[8]

Scrape the cells and transfer the lysate to microcentrifuge tubes.

Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
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Collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of each sample using a BCA assay.

Western Blotting:

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Visualize the protein bands using an ECL substrate and an imaging system.
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Caption: Signaling pathway affected by Pyruvate Carboxylase-IN-2.
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Caption: General experimental workflow for PC-IN-2 treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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